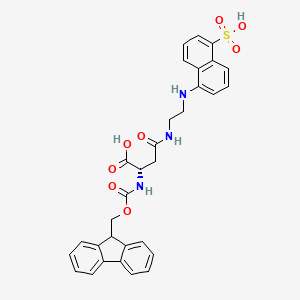

Fmoc-Asp(Edans)-OH

描述

“Fmoc-Asp(Edans)-OH” is a fluorescence-labeled amino acid used for preparing fluorescence-quenched peptide substrates by Fmoc SPPS . It is most frequently used in conjunction with the Dabcyl quenching group . The inherent hydrophobicity and aromaticity of the Fmoc moiety can promote building blocks association .

Synthesis Analysis

The synthesis of “this compound” involves Fmoc solid-phase peptide synthesis . This method is commonly used in peptide chemistry as it can be easily conducted using automated machines, and does not require highly toxic HF in comparison to Boc-SPPS . The goal of cleavage/deprotection is to separate the peptide from the support while removing the protecting groups from the side-chains .

Molecular Structure Analysis

The empirical formula of “this compound” is C31H29N3O8S, and its molecular weight is 603.64 . The intrinsic hydrophobicity and aromaticity of Fmoc are well-known to promote the hydrophobic and π-π stacking interactions of the fluorenyl rings .

Chemical Reactions Analysis

The treatment of a peptidyl-resin with a cleavage cocktail is not one simple reaction, but a series of competing reactions . Unless suitable reagents and reaction conditions are selected, the peptide can be irreversibly modified or damaged . The self-assembly of Fmoc-modified peptides can be used as the N-terminal fragments in a native chemical ligation (NCL) or NCL-type ligation reactions .

Physical and Chemical Properties Analysis

“this compound” is a powder form substance . It has a quality level of 200 and is suitable for Fmoc solid-phase peptide synthesis . The storage temperature is 15-25°C .

科学研究应用

自组装和功能材料的制造

Fmoc 修饰的氨基酸,包括 Fmoc-Asp(Edans)-OH,具有突出的自组装特性 {svg_1}. Fmoc 部分的固有疏水性和芳香性促进了构建单元的缔合,使其成为制造功能材料的理想选择 {svg_2}.

细胞培养

Fmoc 修饰的氨基酸具有有利于细胞培养的特性 {svg_3}. 它们可以为细胞生长和增殖提供一个有利的环境,使其在各种生物研究和应用中发挥作用。

生物模板

Fmoc 修饰的氨基酸可以作为生物模板 {svg_4}. 它们可以指导纳米尺度复杂结构的形成,这在纳米技术和材料科学中至关重要。

光学应用

Fmoc 修饰的氨基酸的光学特性可用于各种应用 {svg_5}. 这些可以包括传感、成像和其他光学技术。

药物递送

Fmoc 修饰的氨基酸可用于药物递送系统 {svg_6}. 它们自组装成各种结构的能力可以被利用来封装药物并将它们递送到体内的特定靶点。

骨组织工程

This compound已被证明可以自组装成适合组织工程应用的生物相容且稳定的纳米结构 {svg_7}. 具体而言,它可以导致形成有序的纤维结构,这些结构充当可利用磷酸盐基团结合的成核点 {svg_8}. 这些机械稳定的水凝胶可以作为骨组织工程的骨诱导支架 {svg_9}.

催化应用

Fmoc 修饰的氨基酸的独特特性可用于催化 {svg_10}. 它们可以作为催化剂本身,或者支持其他催化剂在各种化学反应中的作用。

治疗和抗生素特性

Fmoc 修饰的氨基酸具有潜在的治疗和抗生素特性 {svg_11}. 它们可以通过抑制有害微生物的生长或调节生物过程以用于治疗目的来与生物系统相互作用。

作用机制

Target of Action

Fmoc-Asp(Edans)-OH is a derivative of aspartic acid . Aspartic acid is an amino acid that plays a crucial role in the synthesis of proteins. Therefore, the primary targets of this compound are likely to be the proteins or peptides that incorporate aspartic acid during their synthesis.

Mode of Action

This compound, like other Fmoc-modified amino acids, possesses eminent self-assembly features . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks . This suggests that this compound could interact with its targets (proteins or peptides) by integrating into their structure during the synthesis process.

安全和危害

未来方向

生化分析

Biochemical Properties

Fmoc-Asp(Edans)-OH, being an aspartic acid derivative, plays a role in biochemical reactions . It is known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage

Molecular Mechanism

It is known that the compound exerts its effects at the molecular level

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29N3O8S/c35-29(33-16-15-32-26-13-5-12-24-23(26)11-6-14-28(24)43(39,40)41)17-27(30(36)37)34-31(38)42-18-25-21-9-3-1-7-19(21)20-8-2-4-10-22(20)25/h1-14,25,27,32H,15-18H2,(H,33,35)(H,34,38)(H,36,37)(H,39,40,41)/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHXKVZRMHMFRBQ-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)NCCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)NCCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

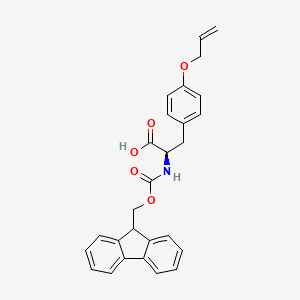

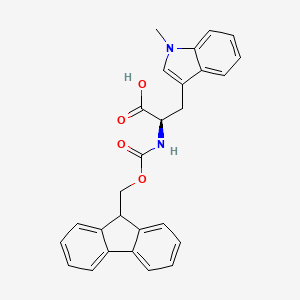

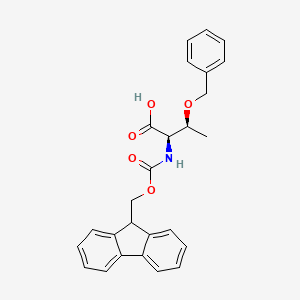

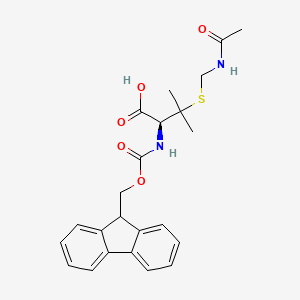

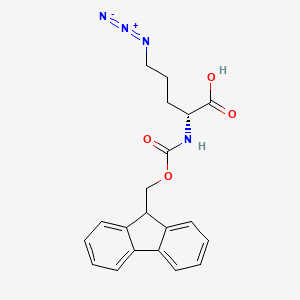

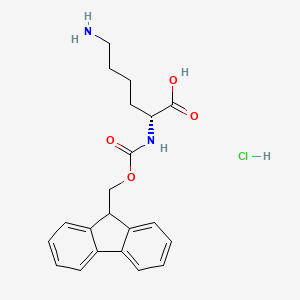

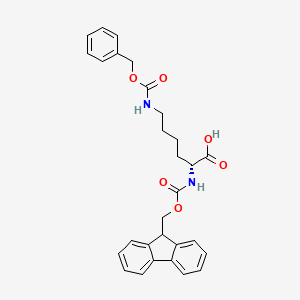

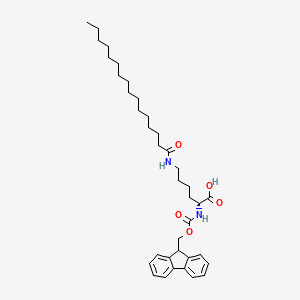

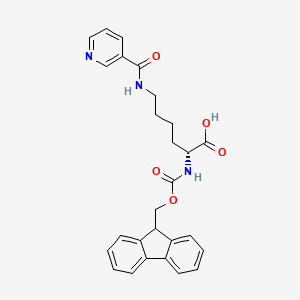

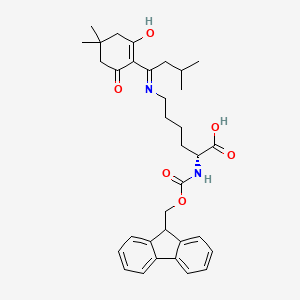

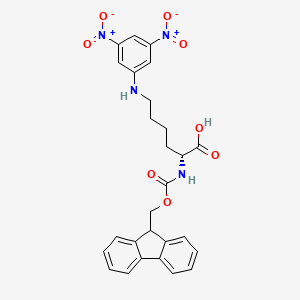

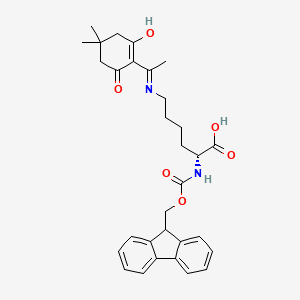

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。